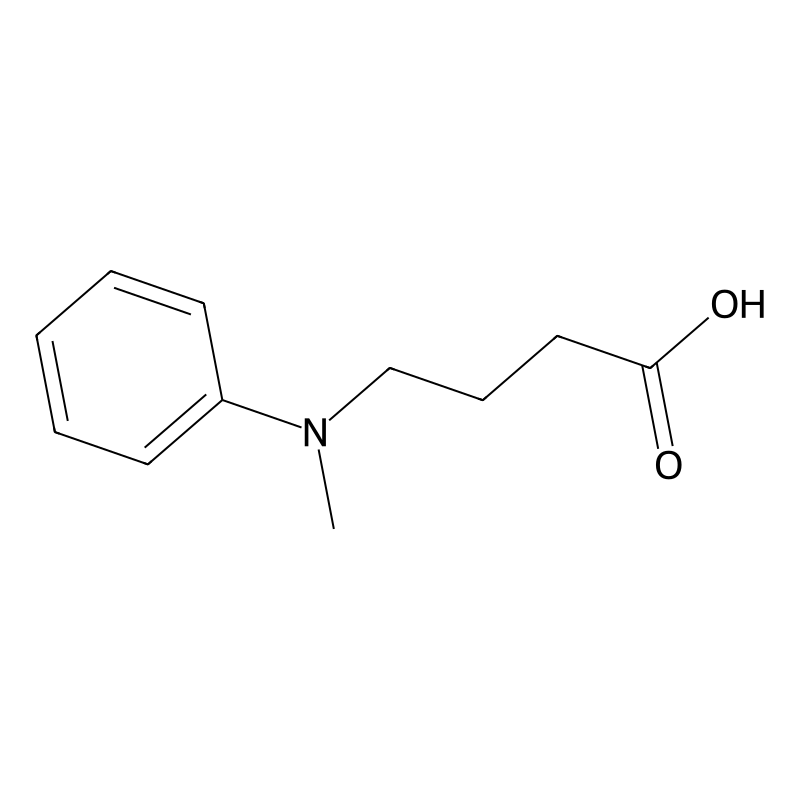Butanoic acid, 4-(methylphenylamino)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Butanoic acid, 4-(methylphenylamino)-, also known as 4-(methylphenylamino)butanoic acid, is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.24 g/mol. It is characterized by a butanoic acid backbone substituted with a 4-(methylphenylamino) group. This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry. Its structural formula features a carboxylic acid functional group (-COOH) and an amine group (-NH) linked to a phenyl ring, which contributes to its unique chemical properties .
- Esterification: Reacting with alcohols to form esters.
- Amide Formation: It can react with amines to form amides.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler amines or hydrocarbons.
- Acid-Base Reactions: The carboxylic acid group can donate protons in acidic environments and accept protons in basic conditions.
These reactions highlight its versatility in synthetic organic chemistry .
There are various methods for synthesizing butanoic acid, 4-(methylphenylamino)-:
- Direct Amination: This method involves the reaction of butanoic acid with an appropriate methylphenylamine under acidic or basic conditions.
- Reduction Reactions: Starting from related compounds such as butanamide or other aromatic derivatives can lead to the formation of this compound through reduction processes.
- Multi-step Synthesis: Utilizing intermediates from known reactions involving carboxylic acids and amines can yield butanoic acid, 4-(methylphenylamino)- through a series of controlled reactions.
These synthetic routes can be optimized based on desired yields and purity levels .
Butanoic acid, 4-(methylphenylamino)- has potential applications in:
- Pharmaceuticals: As a building block in drug synthesis due to its unique structural features.
- Biochemical Research: Investigating metabolic pathways and enzyme interactions.
- Agricultural Chemicals: Potential use as a herbicide or pesticide based on its biological activity.
Its ability to interact with various biological systems makes it a candidate for further research in these areas .
Several compounds share structural similarities with butanoic acid, 4-(methylphenylamino)-. Here are some examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Butanoic Acid | C₄H₈O₂ | Simple carboxylic acid without amine group |
| 4-Aminobutanoic Acid | C₄H₉N₁O₂ | Contains an amino group instead of phenyl |
| Phenylbutanoic Acid | C₉H₈O₂ | Phenyl substitution without amino group |
| 3-(Methylphenyl)butanoic Acid | C₁₂H₁₄O₂ | Different position for methyl substitution |
Butanoic acid, 4-(methylphenylamino)- is unique due to the combination of both the butanoic acid moiety and the methylphenylamino group, which may confer distinct biochemical properties compared to these similar compounds .








